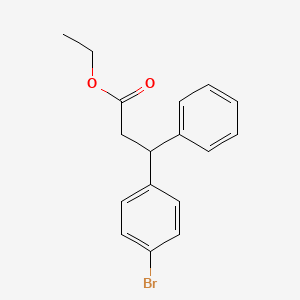

Ethyl 3-(4-bromophenyl)-3-phenylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-bromophenyl)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO2/c1-2-20-17(19)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h3-11,16H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGMGHNYWPBFNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Ethyl 3 4 Bromophenyl 3 Phenylpropanoate and Its Analogues

Esterification and Interesterification Strategies

The final step in many synthetic routes to Ethyl 3-(4-bromophenyl)-3-phenylpropanoate is the formation of the ethyl ester. This is typically achieved through direct esterification of the corresponding carboxylic acid or by transesterification from another ester.

Fischer Esterification : This acid-catalyzed reaction is a direct and common method for converting a carboxylic acid, such as 3-(4-bromophenyl)-3-phenylpropanoic acid, into its corresponding ethyl ester. masterorganicchemistry.com The reaction involves heating the carboxylic acid in an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The equilibrium of the reaction is driven towards the product side by using a large excess of the alcohol or by removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com

Transesterification : This process involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. For instance, if a methyl or benzyl (B1604629) ester of 3-(4-bromophenyl)-3-phenylpropanoic acid were synthesized, it could be converted to the ethyl ester by reacting it with ethanol. mdpi.combiofueljournal.com This reaction can be catalyzed by either acids or bases. The equilibrium is shifted by using a large excess of ethanol. mdpi.com This method is particularly useful when the starting materials for other ester variants are more readily available or when reaction conditions for direct esterification are not suitable. biofueljournal.com

| Method | Reactants | Typical Catalyst | Key Conditions | Advantages |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid + Ethanol | H₂SO₄, TsOH | Excess ethanol, heat, water removal | Direct, uses readily available starting materials. ceon.rs |

| Transesterification | Existing Ester + Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Excess ethanol, heat | Useful for converting between ester types. biofueljournal.com |

Carbon-Carbon Bond Forming Reactions for the Propanoate Backbone

The construction of the 3,3-diarylpropanoate framework is the core challenge in the synthesis of the target molecule. Several classic and modern organic reactions can be employed to achieve this.

These condensation reactions are effective for forming carbon-carbon bonds. A Knoevenagel-type condensation can be envisioned between a diaryl ketone, such as 4-bromobenzophenone (B181533), and a compound with an active methylene (B1212753) group, like diethyl malonate or ethyl cyanoacetate (B8463686). umich.edu The initial condensation product, an α,β-unsaturated diester or cyanoacrylate, would then require subsequent chemical modifications, including reduction of the double bond and hydrolysis followed by decarboxylation, to yield the final propanoate structure. umich.edu For example, the reaction of 4-bromobenzophenone with ethyl cyanoacetate catalyzed by ammonium (B1175870) acetate (B1210297) yields an ethyl (α-cyano-β-(4-bromophenyl)-β-phenyl)acrylate intermediate. umich.edu

The Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method for creating a carbon-carbon double bond, which can then be reduced to form the desired propanoate backbone. researchgate.net This strategy involves the reaction of a phosphonate (B1237965) carbanion, generated from a reagent like triethyl phosphonoacetate and a base, with a ketone, in this case, 4-bromobenzophenone. This olefination reaction produces an α,β-unsaturated ester, ethyl 3-(4-bromophenyl)-3-phenylacrylate. The subsequent step is the reduction of the double bond. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney Nickel in an ethanol solvent, is a common and efficient method to selectively reduce the alkene functionality to afford the target compound, this compound. chemicalbook.comprepchem.com

| Step | Reaction | Key Reagents | Intermediate/Product | Typical Yield |

|---|---|---|---|---|

| 1 | Horner-Wadsworth-Emmons | 4-bromobenzophenone, Triethyl phosphonoacetate, NaH | Ethyl 3-(4-bromophenyl)-3-phenylacrylate | Good to Excellent |

| 2 | Catalytic Hydrogenation | H₂, Pd/C, Ethanol | This compound | High to Quantitative. prepchem.com |

One of the most direct routes to the 3,3-diarylpropanoate skeleton is through a 1,4-conjugate addition (Michael addition). This approach involves the addition of an organometallic reagent to an α,β-unsaturated ester. Specifically, a Grignard reagent like (4-bromophenyl)magnesium bromide or an organocuprate (Gilman reagent) derived from it can be added to ethyl cinnamate (B1238496). The nucleophilic attack occurs at the β-carbon of the cinnamate, directly establishing the 3-(4-bromophenyl)-3-phenyl arrangement in a single step. This method is often highly efficient for creating the C-C bond at the C3 position of the propanoate chain.

The Reformatsky reaction, a related zinc-mediated process, offers another pathway. It involves the reaction of a carbonyl compound, here 4-bromobenzophenone, with an α-halo ester, such as ethyl bromoacetate, in the presence of activated zinc dust. This reaction forms a β-hydroxy ester, ethyl 3-(4-bromophenyl)-3-hydroxy-3-phenylpropanoate. To reach the target compound, this intermediate must undergo a two-step transformation: dehydration to form the corresponding α,β-unsaturated ester, followed by reduction of the double bond, similar to the HWE pathway.

Aryl Functionalization and Substituent Introduction

An alternative strategy involves introducing the bromo substituent onto a pre-formed 3,3-diarylpropanoate skeleton. Starting with ethyl 3,3-diphenylpropanoate (B1239988), the bromine atom can be added to one of the phenyl rings via electrophilic aromatic substitution.

The bromination would be carried out using a bromine source, such as molecular bromine (Br₂), and a Lewis acid catalyst like iron(III) bromide (FeBr₃). The substituent already on the ring (the 3-ethoxy-3-oxopropyl group) is an ortho-, para-director. Therefore, the bromination of ethyl 3,3-diphenylpropanoate would be expected to yield a mixture of products, including the desired para-substituted isomer, this compound, as well as the ortho-substituted isomer. The separation of these isomers would be a necessary subsequent step.

Halogenation and Suzuki-Miyaura Coupling for Aryl Substituents

A common strategy for the synthesis of asymmetrically substituted 3,3-diarylpropanoates involves the introduction of one of the aryl groups via a cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. researchgate.netnih.gov

For the synthesis of this compound, a plausible route would involve the coupling of a precursor containing a halogenated phenyl group with a suitable boronic acid or ester. One could envision a synthetic pathway starting from a halogenated cinnamate ester. For instance, ethyl 3-(4-bromophenyl)propenoate could be synthesized, and then a subsequent reaction could form the second C-aryl bond. However, a more direct application of Suzuki-Miyaura coupling would be to start with a di-halogenated precursor or a precursor with a leaving group that can be coupled.

Aryl bromides and triflates are common substrates in Suzuki-Miyaura couplings. mdpi.com The choice of catalyst, ligand, and base is crucial for the efficiency of the reaction. Palladium complexes with phosphine (B1218219) ligands are frequently employed. nih.govrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Ethyl 3-bromo-3-phenylpropanoate | (4-bromophenyl)boronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | ~70-90 |

| Ethyl 3-phenyl-3-(triflyloxy)propanoate | (4-bromophenyl)boronic acid | Pd(PPh3)4 | - | Na2CO3 | DME/H2O | 80 | ~75-95 |

| 4-bromobenzoyl chloride | phenylboronic acid | Pd2dba3 | - | K2CO3 | Toluene | Reflux | Not specified for target |

Note: The data in this table is illustrative of typical conditions for Suzuki-Miyaura reactions and may not represent optimized conditions for the specific synthesis of this compound.

Palladium and Copper-Catalyzed Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, other palladium- and copper-catalyzed cross-coupling reactions are instrumental in the synthesis of aryl-substituted compounds. rsc.org These methods offer alternative routes to form the C-C bond between the propanoate backbone and the aryl substituents. For instance, a Heck-type reaction could be envisioned, coupling an aryl halide with an appropriate alkene precursor. mdpi.comresearchgate.net

Copper-catalyzed cross-coupling reactions have also emerged as a valuable alternative to palladium-catalyzed methods, often offering different reactivity and being more cost-effective. nih.govbohrium.comorganic-chemistry.org For example, copper-catalyzed arylation of various nucleophiles has been well-documented. nih.gov In the context of synthesizing this compound, a copper catalyst could potentially mediate the coupling of an organometallic reagent with a suitable propanoate precursor.

The choice between palladium and copper catalysis can depend on factors such as substrate scope, functional group tolerance, and cost. Both metals can be used to forge the crucial aryl-carbon bond in the target molecule.

Asymmetric Synthesis and Enantioselective Approaches

The 3-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Asymmetric synthesis aims to produce a single enantiomer in excess, which is often crucial for pharmaceutical applications where only one enantiomer may be biologically active.

Chiral Auxiliary-Mediated Strategies

One of the most reliable methods for asymmetric synthesis is the use of chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. researchgate.net

For the synthesis of chiral this compound, a chiral auxiliary could be attached to the carboxyl group of a precursor. For example, a chiral alcohol could be used to form an ester, or a chiral amine, such as a pseudoephedrine derivative, could be used to form an amide. nih.gov The steric hindrance of the auxiliary would then direct the approach of a nucleophile or electrophile to one face of the molecule, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (%) |

|---|---|---|

| Evans' Oxazolidinones | Alkylation, Aldol | >95 |

| Oppolzer's Camphorsultam | Michael Addition, Alkylation | >90 |

| Pseudoephedrine/Pseudoephenamine | Alkylation | >90 |

| (R)- or (S)-2-amino-2-phenylethanol | Conjugate Addition | >95 |

Note: The effectiveness of a chiral auxiliary is highly dependent on the specific reaction and conditions.

Asymmetric Catalysis for Stereocenter Induction

Asymmetric catalysis is a powerful alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Organocatalysis utilizes small organic molecules as catalysts. rsc.org Chiral amines, phosphoric acids, and N-heterocyclic carbenes are common classes of organocatalysts that have been successfully employed in a wide range of asymmetric transformations. nih.govmdpi.comnih.gov

For the synthesis of chiral this compound, an organocatalytic conjugate addition of a suitable nucleophile to an α,β-unsaturated precursor, such as ethyl 3-(4-bromophenyl)cinnamate, could be a viable strategy. A chiral amine catalyst, for example, could activate the enoate towards nucleophilic attack, while controlling the stereochemistry of the newly formed stereocenter.

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral double bonds. nih.gov This technique is widely used in industry for the synthesis of chiral molecules. The key to this method is the use of a chiral ligand that coordinates to the metal center and directs the hydrogenation to one face of the double bond.

A potential precursor for the asymmetric synthesis of this compound is ethyl 3-(4-bromophenyl)-2-phenylpropenoate or ethyl 3-(4-bromophenyl)-3-phenylpropenoate. The asymmetric hydrogenation of the C=C double bond in the presence of a chiral transition metal catalyst (e.g., based on ruthenium, rhodium, or palladium with a chiral phosphine ligand like BINAP) would yield the desired product with high enantiomeric excess. dicp.ac.cnrsc.org

Table 3: Representative Catalysts for Asymmetric Hydrogenation

| Catalyst Precursor | Chiral Ligand | Substrate Type | Typical Enantiomeric Excess (%) |

|---|---|---|---|

| [Ru(OAc)2(p-cymene)] | (R)-BINAP | α,β-Unsaturated esters | >95 |

| [Rh(COD)2]BF4 | (S,S)-Et-DuPhos | Enamides | >98 |

| Pd(OAc)2 | (R)-MeO-BIPHEP | Cinnamic acid derivatives | >90 |

Note: The choice of catalyst and ligand is critical and must be optimized for each specific substrate.

Protective Group Strategies in Multi-Step Syntheses

In the multi-step synthesis of complex molecules, protecting groups serve as temporary masks for reactive functional groups, preventing them from undergoing undesired transformations during a chemical reaction. jocpr.comresearchgate.net The choice of a protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal later in the synthetic sequence. jocpr.com In the context of synthesizing analogues of this compound, protective groups are essential when the aryl rings or the Michael acceptor contain reactive moieties such as hydroxyl (-OH) or amino (-NH2) groups.

Protection of Hydroxyl Groups:

When synthesizing analogues bearing a hydroxyl group on one of the phenyl rings, it is necessary to protect it to prevent interference with organometallic reagents or basic conditions often employed in conjugate addition reactions.

Benzyl Ethers (Bn): The benzyl group is a common choice for protecting alcohols due to its stability under a wide range of conditions, including acidic and basic media. organic-chemistry.org It can be introduced using benzyl bromide in the presence of a base like sodium hydride. organic-chemistry.org A key advantage is its removal under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C), which is compatible with many other functional groups. organic-chemistry.org Rhodium-catalyzed conjugate additions have been shown to tolerate benzyl ether protecting groups. nih.gov

Silyl (B83357) Ethers: Silyl ethers, such as tert-butyldimethylsilyl (TBS or TBDMS) and triisopropylsilyl (TIPS), are widely used for protecting hydroxyl groups. neliti.comnih.gov They are typically installed using the corresponding silyl chloride and a base like imidazole. utsouthwestern.edu A major advantage of silyl ethers is the ability to tune their stability based on the steric bulk of the substituents on the silicon atom, allowing for selective deprotection. nih.gov They are generally stable to many reaction conditions but can be readily cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). utsouthwestern.edu

Protection of Amino Groups:

For analogues containing an amino group, protection is vital to prevent its nucleophilic character from interfering with the desired reaction pathways.

tert-Butoxycarbonyl (Boc): The Boc group is one of the most common protecting groups for amines. total-synthesis.comorganic-chemistry.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to basic conditions and catalytic hydrogenation. total-synthesis.com This stability makes it orthogonal to other protecting groups like benzyl ethers. The Boc group is easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). total-synthesis.comorganic-chemistry.org The synthesis of 3-amino-3-(4-cyanophenyl)propanoic acid derivatives, for instance, has utilized Boc protection for the amino functionality. researchgate.net

Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is another important protecting group for amines, particularly in peptide synthesis. neliti.com Unlike the acid-labile Boc group, the Fmoc group is cleaved under basic conditions (e.g., using piperidine), making the two groups orthogonally compatible for the differential protection of multiple amino groups within the same molecule. neliti.com

The following table summarizes common protective group strategies for the synthesis of functionalized analogues.

| Functional Group to Protect | Protective Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Features |

| Hydroxyl (-OH) | Benzyl ether | Bn | Benzyl bromide (BnBr) with a base (e.g., NaH) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to a wide range of conditions. |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl ether | TBDMS/TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) with imidazole | Fluoride ions (e.g., TBAF) | Stability can be tuned by steric bulk. |

| Amino (-NH₂) | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild acid (e.g., TFA, HCl) | Stable to bases and hydrogenation. |

| Amino (-NH₂) | Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Mild base (e.g., Piperidine) | Base-labile; orthogonal to Boc group. |

Green Chemistry Approaches and Mechanochemical Syntheses

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogues, these principles are being applied through the development of solvent-free reactions and the use of more environmentally benign reaction media.

Mechanochemical Synthesis:

Mechanochemistry involves using mechanical force (e.g., grinding or milling) to induce chemical reactions, often in the absence of a solvent or with minimal amounts of liquid. researchgate.net This approach offers significant environmental benefits by reducing solvent waste. The Michael addition, a key reaction for forming the 3,3-diarylpropanoate scaffold, has been successfully performed under mechanochemical conditions. researchgate.net

Solvent-Free Michael Additions: By grinding the Michael donor and acceptor with a solid base catalyst, the conjugate addition can proceed efficiently without the need for a bulk solvent. This method not only prevents waste but can also lead to faster reaction times and easier product isolation. researchgate.net The synthesis of chiral succinimide (B58015) derivatives via mechanochemical catalytic Michael addition highlights the potential of this technique for creating complex molecules in an environmentally friendly manner. researchgate.net

Alternative Green Methodologies:

Beyond mechanochemistry, other strategies are being employed to make the synthesis of these compounds more sustainable.

Aqueous Reaction Media: The rhodium-catalyzed conjugate addition of organoboron reagents, a powerful method for creating 3,3-diarylpropanoates, can often be carried out in water or mixtures of water and organic solvents. nih.govwiley-vch.de Water is a non-toxic, non-flammable, and inexpensive solvent, making its use highly desirable from a green chemistry perspective.

Sonochemistry: The use of ultrasound irradiation (sonochemistry) can promote chemical reactions. The synthesis of esters like ethyl cinnamate, a precursor to the target structure, has been achieved with high yields using sonochemical methods. scispace.com This technique can enhance reaction rates and efficiency, often under milder conditions than traditional heating. scispace.com

Solvent-Free Wittig Reactions: The synthesis of α,β-unsaturated ester precursors (Michael acceptors) can also be made greener. For example, the Wittig reaction to produce ethyl cinnamate has been performed under solvent-free conditions, either by reacting a solid phosphorane with a liquid aldehyde or by conducting the reaction in a melt. semanticscholar.orggctlc.org These methods offer high yields and simple product isolation while avoiding the use of hazardous organic solvents. semanticscholar.orggctlc.org

The table below outlines some green chemistry approaches relevant to the synthesis of the target compound and its precursors.

| Green Approach | Reaction Type | Description | Advantages |

| Mechanochemistry | Michael Addition | Solid-state grinding of reactants and a catalyst. | Solvent-free, reduced waste, potentially faster reactions. |

| Aqueous Media | Conjugate Addition | Using water as the reaction solvent for Rh-catalyzed additions. | Non-toxic, non-flammable, and inexpensive solvent. |

| Sonochemistry | Esterification | Using ultrasound to promote the formation of the ester. | Increased reaction rate, high yields, energy efficient. |

| Solvent-Free | Wittig Reaction | Reacting starting materials in the absence of a solvent. | Eliminates solvent waste, simplifies product isolation. |

Physicochemical and Advanced Structural Characterization

Spectroscopic Elucidation of Molecular Structure

The following sections outline the principles of how these techniques would be applied to characterize the molecule, though specific data is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Ethyl 3-(4-bromophenyl)-3-phenylpropanoate, both ¹H and ¹³C NMR would be essential.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), as well as complex multiplets for the aromatic protons on both the phenyl and 4-bromophenyl rings. The protons on the propanoate backbone would also give rise to characteristic signals, and their coupling patterns could provide insight into the conformation of the molecule. Advanced NMR techniques, such as NOESY, could be employed to determine the relative stereochemistry of the chiral center at the C3 position.

A hypothetical ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the aliphatic carbons of the ethyl and propanoate groups.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ester.

A Raman spectrum would also provide a unique fingerprint of the molecule, with characteristic bands for the aromatic ring vibrations and other functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₇H₁₇BrO₂), HRMS would confirm the molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation pattern observed in the mass spectrum would offer further structural information. Expected fragmentation pathways could include the loss of the ethoxy group, cleavage of the propanoate chain, and fragmentation of the aromatic rings.

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

Should this compound be a crystalline solid, single-crystal X-ray crystallography could be used to determine its three-dimensional structure with atomic-level precision. This technique would unequivocally establish the absolute configuration of the stereocenter at C3, provided a suitable crystal can be grown. Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking.

Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Optical Rotation, Circular Dichroism)

Given that this compound possesses a chiral center, chiroptical methods are crucial for assessing its enantiomeric purity.

Optical rotation, the measurement of the rotation of plane-polarized light by a chiral sample, would indicate whether a sample is enantiomerically enriched. The specific rotation is a characteristic physical property of a chiral molecule.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, would provide a more detailed fingerprint of the chiral nature of the molecule. A CD spectrum could be used to monitor the stereochemical outcome of a synthesis or to determine the enantiomeric excess of a sample.

Computational Chemistry and Theoretical Analysis

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

No literature detailing molecular dynamics simulations to understand the conformational behavior or solvation effects of this compound was identified.

Prediction of Spectroscopic Data and Validation with Experimental Results

No computational studies predicting spectroscopic data (such as NMR, IR, or UV-Vis) and comparing them with experimental values for this compound were found.

Reaction Mechanism Elucidation through Transition State Modeling

There is no available research on the elucidation of reaction mechanisms involving this compound through transition state modeling.

Without dedicated scholarly research on this specific molecule, providing an accurate and informative article that adheres to the requested scientific depth and structure is not feasible.

Non-Covalent Interaction (NCI) and Hirshfeld Surface Analysis for Intermolecular Forces in Crystal Packing

A detailed analysis of the intermolecular forces governing the crystal packing of this compound has been conducted through computational chemistry, employing Non-Covalent Interaction (NCI) and Hirshfeld surface analyses. These methods provide profound insights into the nature and significance of the various weak interactions that stabilize the crystal lattice.

The investigation of non-covalent interactions is crucial for understanding the supramolecular assembly of molecules in the solid state. In the case of this compound, a variety of intermolecular contacts are anticipated, including hydrogen bonds, halogen bonds, and van der Waals forces. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, a detailed picture of the crystal packing can be obtained.

For analogous brominated organic compounds, Hirshfeld surface analysis typically reveals the significant contribution of several types of intermolecular contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Generally, H···H contacts account for a substantial portion of the surface due to the abundance of hydrogen atoms in organic molecules.

NCI analysis complements the Hirshfeld surface analysis by identifying and visualizing non-covalent interactions in real space. This method is based on the electron density and its derivatives, allowing for the characterization of weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. The resulting NCI plots typically show surfaces colored according to the strength and nature of the interaction, providing a qualitative and quantitative assessment of the forces at play.

While specific experimental data for this compound is not available in the cited literature, the theoretical analysis based on the computational study of similar structures allows for a detailed prediction of its intermolecular interactions. The combination of the phenyl and bromophenyl rings, along with the ethyl ester group, creates a rich landscape of potential non-covalent interactions that dictate the molecular arrangement in the crystalline state.

Table of Intermolecular Contacts and Their Contributions

The following table, based on analyses of structurally related compounds, outlines the expected contributions of various intermolecular contacts to the Hirshfeld surface of this compound.

| Interaction Type | Description | Expected Contribution (%) |

| H···H | Interactions between hydrogen atoms. | High |

| Br···H/H···Br | Interactions involving bromine and hydrogen atoms, indicative of weak hydrogen bonds or van der Waals forces. | Significant |

| C···H/H···C | Interactions often associated with C–H···π contacts. | Moderate |

| O···H/H···O | Interactions involving the oxygen atoms of the ester group and hydrogen atoms. | Moderate |

| C···C | Potentially indicative of π···π stacking interactions between the aromatic rings. | Moderate to Low |

| Br···Br | Halogen-halogen interactions. | Low |

| Br···O/O···Br | Interactions between the bromine and oxygen atoms. | Low |

This comprehensive computational analysis, combining Hirshfeld surface and NCI methods, provides a robust framework for understanding the intricate network of non-covalent interactions that determine the crystal packing of this compound.

Reactivity, Transformation, and Mechanistic Investigations

Reactions at the Ester Moiety

The ethyl ester group is a classic functional group that participates in several fundamental organic reactions, primarily involving nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 3-(4-bromophenyl)-3-phenylpropanoic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is typically irreversible and involves the attack of a hydroxide (B78521) ion on the ester carbonyl. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. In a process for a similar compound, (S)-Ethyl 3-(4-bromophenyl)butanoate, hydrolysis is achieved using sodium hydroxide in a mixture of tetrahydrofuran (B95107) and water. orgsyn.org

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This is an equilibrium-controlled reaction, and to drive it to completion, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com For example, reacting the title compound with methanol (B129727) under acidic conditions would yield Methyl 3-(4-bromophenyl)-3-phenylpropanoate.

Amidation: The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is generally slower than hydrolysis or transesterification and may require heating or catalytic activation. Direct amidation of esters is a valuable method for forming the robust amide bond. researchgate.netnottingham.ac.uk

Table 1: Reactions at the Ester Moiety

| Reaction Type | Reagents | Product | General Conditions |

|---|---|---|---|

| Hydrolysis (Base-Catalyzed) | NaOH or KOH, H₂O | 3-(4-bromophenyl)-3-phenylpropanoic acid | Aqueous or mixed aqueous/organic solvent, heat may be required. orgsyn.org |

| Transesterification (Acid-Catalyzed) | R'OH (e.g., Methanol), H₂SO₄ (cat.) | Mthis compound | Excess R'OH as solvent, reflux. masterorganicchemistry.com |

| Amidation | R'R''NH (e.g., Ammonia, Diethylamine) | 3-(4-bromophenyl)-N,N-diethyl-3-phenylpropanamide | Neat or in a solvent, often requires heat or catalysis. nottingham.ac.uk |

Reactions at the Stereogenic Center

The β-carbon, bonded to both a 4-bromophenyl group and a phenyl group, is a stereogenic center. Reactions targeting this position are of significant interest for controlling the molecule's three-dimensional structure.

The C-H bond at the stereogenic β-position is relatively unreactive towards standard oxidation and reduction conditions that would preserve the ester and aromatic functionalities. Oxidation reactions on similar molecules, such as methyl 3-phenylpropanoate, tend to occur at other positions, like the α-carbon, under specific catalytic conditions. researchgate.net Stronger oxidizing agents would likely lead to cleavage of the carbon skeleton.

Similarly, reduction of this C-H bond is not feasible. Catalytic hydrogenation or other common reduction methods would typically target the aromatic rings or the ester group under more forcing conditions, leaving the stereogenic center's C-H bond intact.

While transformations of the existing stereocenter are not common, its creation through stereoselective methods is a key synthetic strategy. The synthesis of structurally related chiral 3-aryl butanoates has been achieved with high enantiomeric purity via rhodium-catalyzed asymmetric Michael additions. orgsyn.org For instance, the synthesis of (S)-ethyl 3-(4-bromophenyl)butanoate is accomplished through the reaction of (4-bromophenyl)boronic acid with ethyl crotonate, catalyzed by a chiral rhodium-BINAP complex. orgsyn.org This methodology highlights a powerful approach to establishing the stereochemistry at the β-position, which would be applicable for the synthesis of enantiomerically pure this compound.

Table 2: Stereoselective Synthesis of the β-Stereocenter

| Reaction Type | Key Reagents | Catalyst System | Significance |

|---|---|---|---|

| Asymmetric Michael Addition | (4-bromophenyl)boronic acid, Ethyl cinnamate (B1238496) | [Rh(NBD)₂]BF₄, (R)-BINAP | Establishes the C-3 stereocenter with high enantioselectivity. orgsyn.org |

Reactions of the Aryl Halide (Bromine)

The carbon-bromine bond on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing aryl halides with strong nucleophiles. However, this mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (bromine). libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org this compound lacks such activating groups, making it essentially unreactive towards the SNAr pathway under standard conditions.

The bromine atom makes the compound an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks. eie.gr The general mechanism involves the oxidative addition of the aryl bromide to a low-valent metal catalyst (commonly palladium or nickel), followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. researchgate.net

Key Cross-Coupling Reactions:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., phenylboronic acid) to form a new C-C bond, creating a biaryl structure.

Heck Coupling: Reaction with an alkene (e.g., ethyl acrylate) to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, to install an alkyne functional group.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a new C-N bond, leading to arylamine derivatives.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst | Product Type |

|---|---|---|---|

| Suzuki Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl Compound |

| Heck Coupling | Alkene (e.g., H₂C=CHCO₂Et) | Pd(OAc)₂, P(o-tolyl)₃, base (e.g., Et₃N) | Stilbene Derivative |

| Sonogashira Coupling | Terminal Alkyne (e.g., Ph-C≡CH) | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Diarylacetylene |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, Ligand (e.g., BINAP), base (e.g., NaOtBu) | Arylamine |

Reactions of the Unsubstituted Phenyl Group

The reactivity of the unsubstituted phenyl group in this compound is primarily governed by the principles of electrophilic aromatic substitution. The presence of the 3-(4-bromophenyl)propyl group attached to the phenyl ring influences its reactivity and the orientation of incoming electrophiles. This substituent, an alkyl group with a bromo-substituted phenyl ring at the gamma position, is generally considered to be weakly activating and directs incoming electrophiles to the ortho and para positions.

The activating nature of the substituent stems from the electron-donating inductive effect of the alkyl chain. This effect increases the electron density of the unsubstituted phenyl ring, making it more susceptible to attack by electrophiles compared to benzene (B151609) itself. Consequently, electrophilic substitution reactions on this phenyl group are expected to proceed at a faster rate than on an un-substituted benzene ring.

In contrast, the 4-bromophenyl group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the bromine atom. Therefore, in competitive electrophilic substitution reactions involving this compound, the unsubstituted phenyl ring is the preferred site of reaction.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of the Unsubstituted Phenyl Group

| Reaction Type | Electrophile | Major Products | Minor Products |

| Nitration | NO₂⁺ | 2-Nitro and 4-Nitro derivatives | 3-Nitro derivative |

| Halogenation | Br⁺, Cl⁺ | 2-Halo and 4-Halo derivatives | 3-Halo derivative |

| Friedel-Crafts Alkylation | R⁺ | 2-Alkyl and 4-Alkyl derivatives | 3-Alkyl derivative |

| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl and 4-Acyl derivatives | 3-Acyl derivative |

Note: The distribution of ortho and para isomers can be influenced by steric hindrance from the bulky 3-(4-bromophenyl)propyl substituent, potentially favoring the para product.

Mechanistic Studies of Key Synthetic Transformations

The synthesis of this compound typically involves two key transformations: a Michael addition to form the carbon-carbon backbone, followed by a Fischer esterification to introduce the ethyl ester group. Mechanistic studies of these transformations provide insight into the reaction pathways and stereochemical outcomes.

Michael Addition:

The carbon skeleton of 3-(4-bromophenyl)-3-phenylpropanoic acid is commonly synthesized via a Michael addition reaction. This conjugate addition involves the reaction of a nucleophile with an α,β-unsaturated carbonyl compound. For the synthesis of the target compound, this would typically involve the reaction of a phenyl nucleophile (e.g., a phenyl Grignard reagent or an organocuprate) with an ethyl cinnamate derivative bearing a 4-bromo substituent on the phenyl ring, or a 4-bromophenyl nucleophile with ethyl cinnamate.

The generally accepted mechanism for the Michael addition proceeds as follows:

Nucleophilic Attack: The nucleophile adds to the β-carbon of the α,β-unsaturated ester. This step is the rate-determining step and forms a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by the workup with a protic solvent, to yield the final 3,3-diarylpropanoate product.

Asymmetric variants of the Michael addition, employing chiral catalysts, have been developed to control the stereochemistry of the newly formed stereocenter at the C3 position. These catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Fischer Esterification:

The final step in the synthesis is the esterification of the 3-(4-bromophenyl)-3-phenylpropanoic acid with ethanol (B145695) in the presence of an acid catalyst, a reaction known as Fischer esterification. researchgate.netchemguide.co.ukorganicchemistrytutor.comresearchgate.net

The mechanism of Fischer esterification is a well-established, acid-catalyzed nucleophilic acyl substitution:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. researchgate.netchemguide.co.ukorganicchemistrytutor.comresearchgate.net

Nucleophilic Attack by Alcohol: A molecule of ethanol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.netchemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). chemguide.co.ukorganicchemistrytutor.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. chemguide.co.ukorganicchemistrytutor.com

Deprotonation: The protonated ester is deprotonated by a base (such as water or another molecule of ethanol) to yield the final ethyl ester and regenerate the acid catalyst. chemguide.co.ukorganicchemistrytutor.com

This reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. chemguide.co.uk

Table 2: Key Mechanistic Steps in the Synthesis of this compound

| Transformation | Key Step | Description |

| Michael Addition | Nucleophilic attack | A phenyl or 4-bromophenyl nucleophile attacks the β-carbon of an α,β-unsaturated ester. |

| Protonation | The resulting enolate intermediate is protonated to give the 3,3-diarylpropanoic acid. | |

| Fischer Esterification | Carbonyl protonation | The carboxylic acid is activated by protonation of the carbonyl oxygen by an acid catalyst. researchgate.netchemguide.co.ukorganicchemistrytutor.comresearchgate.net |

| Nucleophilic attack | Ethanol attacks the electrophilic carbonyl carbon. researchgate.netchemguide.co.uk | |

| Water elimination | A molecule of water is eliminated from the tetrahedral intermediate. chemguide.co.ukorganicchemistrytutor.com | |

| Deprotonation | The protonated ester is deprotonated to yield the final product and regenerate the catalyst. chemguide.co.ukorganicchemistrytutor.com |

Future Directions and Interdisciplinary Research

Development of Novel and Efficient Synthetic Routes

Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of Ethyl 3-(4-bromophenyl)-3-phenylpropanoate and related 3,3-diarylpropanoates. While conjugate addition reactions are a staple, the pursuit of novel catalytic systems that offer higher yields, milder reaction conditions, and greater enantioselectivity is a key objective.

One promising direction is the advancement of asymmetric synthesis. For instance, the enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate has been demonstrated for a similar compound, (S)-Ethyl 3-(4-bromophenyl)butanoate, utilizing a rhodium catalyst with a chiral BINAP ligand. orgsyn.org Future work could adapt and optimize such rhodium-catalyzed or other transition-metal-catalyzed conjugate additions for the synthesis of chiral this compound. The exploration of organocatalysis, which avoids the use of metals, also presents a fertile ground for developing more sustainable and cost-effective synthetic routes.

The table below summarizes potential catalytic systems for the asymmetric synthesis of related compounds, which could be adapted for the target molecule.

| Catalyst System | Ligand/Catalyst Type | Potential Advantages |

| Rhodium(I) | Chiral diphosphine ligands (e.g., BINAP) | High enantioselectivity demonstrated for similar structures. orgsyn.org |

| Copper(I)/Copper(II) | Chiral phosphine (B1218219) or N-heterocyclic carbene ligands | Lower cost compared to rhodium, potential for high yields. |

| Organocatalysts | Chiral amines, squaramides, or phosphoric acids | Metal-free, environmentally benign, often milder conditions. |

Exploration of New Reactivity Modes and Selectivity Control

Beyond its synthesis, investigating the reactivity of the 3-(4-bromophenyl)-3-phenylpropanoate scaffold is crucial. The presence of two distinct aryl groups and a reactive ester functionality opens up possibilities for diverse chemical transformations. Future research should aim to explore novel reactivity patterns and develop methods for precise selectivity control.

Palladium-catalyzed cross-coupling reactions, for example, could be employed to further functionalize the brominated phenyl ring, introducing a wide range of substituents and creating a library of novel derivatives with potentially interesting biological or material properties. chemimpex.com Understanding and controlling the regioselectivity and stereoselectivity of these subsequent transformations will be a key challenge. For instance, directing groups could be temporarily installed to guide the reactivity to a specific position on either of the aryl rings.

Key areas for reactivity exploration include:

Cross-coupling reactions: Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations at the bromide position.

Derivatization of the ester group: Conversion to amides, alcohols, or other functional groups.

Transformations involving the diaryl-substituted carbon: Exploration of reactions at the benzylic position.

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental chemistry offers a powerful approach to accelerate the development of synthetic methods and to gain a deeper understanding of reaction mechanisms. For the synthesis of this compound, computational tools like Density Functional Theory (DFT) can be employed to model reaction pathways, predict the stereochemical outcomes of asymmetric reactions, and design more effective catalysts. rsc.org

Future interdisciplinary research could involve:

Mechanism Elucidation: Using DFT to study the transition states of conjugate addition reactions to understand the origins of stereoselectivity.

Catalyst Design: Computationally screening libraries of chiral ligands to identify promising candidates for asymmetric synthesis before undertaking experimental work.

Predicting Reactivity: Modeling the electronic properties of the molecule to predict its reactivity in various chemical transformations.

This integrated approach can significantly reduce the amount of empirical experimentation required, leading to a more efficient and resource-conscious research process.

Sustainable Synthesis Strategies for Substituted Propanoates

The principles of green chemistry are increasingly important in modern organic synthesis. researchgate.net Future research on this compound should prioritize the development of sustainable synthetic strategies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Promising green approaches include:

Biocatalysis: The use of enzymes, such as lipases, for the synthesis or resolution of chiral esters offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net Biocatalytic processes often occur in aqueous media under mild conditions.

Microwave-assisted and Ultrasound-assisted Synthesis: These techniques can significantly reduce reaction times and energy input compared to conventional heating methods. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water, ethanol (B145695), or ionic liquids. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

The table below outlines some green chemistry principles and their potential application in the synthesis of substituted propanoates.

| Green Chemistry Principle | Application in Propanoate Synthesis |

| Catalysis | Development of highly efficient and recyclable catalysts (metal-based or organocatalysts). researchgate.net |

| Renewable Feedstocks | Investigating the use of bio-derived starting materials where possible. |

| Safer Solvents & Auxiliaries | Utilizing water or bio-based solvents; minimizing the use of protecting groups. researchgate.net |

| Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. researchgate.net |

Potential in Advanced Materials and Functional Molecules

The unique 3,3-diarylpropanoate scaffold of this compound makes it an interesting building block for the synthesis of advanced materials and functional molecules. The presence of two aromatic rings provides a rigid core that can be incorporated into polymers or larger molecular architectures.

Future research in this area could explore:

Polymer Chemistry: Using the compound as a monomer or a precursor to a monomer for the synthesis of novel polyesters or polyamides. The properties of the resulting polymers, such as thermal stability and optical properties, could be tuned by modifying the aryl substituents. The development of polymers with activated esters allows for post-polymerization modification to create functional materials like glycopolymers. mdpi.com

Functional Dyes and Probes: The diaryl system could be elaborated into conjugated systems with interesting photophysical properties, leading to the development of fluorescent probes or materials for organic electronics.

Liquid Crystals: The rigid, anisotropic shape of molecules derived from this scaffold could lead to liquid crystalline behavior.

The versatility of the 3,3-diarylpropanoate structure suggests that with further research and development, this compound could serve as a valuable platform for the creation of a wide range of functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(4-bromophenyl)-3-phenylpropanoate, and how can reaction parameters be optimized for yield and purity?

- Synthesis Methods : The compound is typically synthesized via multi-step esterification or coupling reactions. A general procedure involves reacting brominated phenyl precursors with propanoate derivatives under acidic or basic conditions, followed by purification via column chromatography .

- Optimization Strategies : Key parameters include:

- Temperature : Elevated temperatures (e.g., 60–80°C) improve reaction rates but require careful monitoring to avoid side reactions .

- Catalysts : Lewis acids (e.g., BF₃·OEt₂) or transition-metal catalysts enhance coupling efficiency .

- Solvents : Polar aprotic solvents like dichloromethane or DMF are preferred for solubility and stability .

- Yield Challenges : Yields for analogous esters range from 38% to 61%, highlighting the need for iterative optimization using design of experiments (DOE) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.8 ppm) and ester carbonyl signals (δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 363.0) .

- Purity Assessment :

- HPLC/GC-MS : Quantify impurities and validate >95% purity .

- Melting Point Analysis : Sharp melting points indicate crystallinity and purity .

Q. What structural features of this compound influence its reactivity and applications?

- Key Features :

- Brominated Aromatic Ring : Enhances electrophilic substitution potential and serves as a handle for further functionalization .

- Ester Group : Enables hydrolysis to carboxylic acids or transesterification for derivative synthesis .

- Steric Effects : The phenyl and bromophenyl groups introduce steric hindrance, affecting reaction kinetics and regioselectivity .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in metal-free N–H insertion reactions?

- Mechanism : Visible-light-promoted reactions using donor/donor diazo precursors generate carbene intermediates, which undergo insertion into N–H bonds. The bromophenyl group stabilizes transition states via electron-withdrawing effects .

- Kinetic Studies : Real-time monitoring via UV-Vis spectroscopy reveals rate constants dependent on solvent polarity and light intensity .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- SAR Strategies :

- Substituent Variation : Replace the bromine with electron-donating groups (e.g., -OCH₃) to modulate lipophilicity and target binding .

- Ester Hydrolysis : Convert the ethyl ester to a free carboxylic acid to improve solubility and bioavailability .

- Biological Targets : Analogous compounds show antimicrobial activity by inhibiting bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

- Case Study : Yields for similar esters vary widely (38–61%) due to differences in:

- Purification Methods : Gradient elution in column chromatography improves separation of polar byproducts .

- Reaction Scale : Milligram-scale reactions may underperform compared to optimized bulk syntheses .

- Statistical Analysis : Multivariate analysis (e.g., ANOVA) identifies critical factors (e.g., catalyst loading) contributing to variability .

Q. What advanced purification techniques are recommended for isolating high-purity this compound?

- Techniques :

- Preparative HPLC : Resolves closely eluting impurities using C18 columns and acetonitrile/water gradients .

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity .

- Quality Control : LC-MS tracking of column fractions ensures consistency .

Q. How can reaction kinetics be studied to improve scalability and sustainability?

- Methods :

- In Situ Monitoring : ReactIR or NMR tracks intermediate formation and optimizes reaction time .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .

- Scale-Up Challenges : Maintain inert atmospheres (N₂/Ar) to prevent oxidation during large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.